molecular formula C17H17NO3S B6720098 N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide

N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide

Cat. No.: B6720098
M. Wt: 315.4 g/mol
InChI Key: RUFFZVJJSWSORV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenacylsulfanylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-12-7-8-15(19)14(9-12)18-17(21)11-22-10-16(20)13-5-3-2-4-6-13/h2-9,19H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFFZVJJSWSORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CSCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenacylsulfanylacetamide moiety: This can be achieved by reacting phenacyl chloride with thiourea to form phenacylthiourea, followed by hydrolysis to yield phenacylsulfanylacetamide.

    Introduction of the hydroxy and methyl groups: The hydroxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as Cu/γ-Al2O3 can be employed to facilitate the reactions, ensuring high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The phenacyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenacyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and substituted phenacylsulfanylacetamides, depending on the specific reagents and conditions employed .

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

N-(2-hydroxy-5-methylphenyl)-2-phenacylsulfanylacetamide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research domains.

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